molecular formula C8H8BrClN2O2 B2389724 2-(2-Bromo-5-chlorophenoxy)acetohydrazide CAS No. 1845696-05-0

2-(2-Bromo-5-chlorophenoxy)acetohydrazide

Cat. No.: B2389724
CAS No.: 1845696-05-0
M. Wt: 279.52
InChI Key: PVIPCGJDRGXDDJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenoxy)acetohydrazide (CAS# 443908-11-0) is a halogenated acetohydrazide derivative with the molecular formula C₈H₈N₂O₂ClBr and a molecular weight of 279.51 g/mol. It is synthesized by reacting ethyl 2-(2-bromo-5-chlorophenoxy)acetate with hydrazine hydrate, following a pathway analogous to other hydrazide derivatives . The compound exhibits slight solubility in chloroform, methanol, and DMSO, making it suitable for research applications in medicinal chemistry and coordination chemistry .

Properties

IUPAC Name

2-(2-bromo-5-chlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c9-6-2-1-5(10)3-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIPCGJDRGXDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide typically involves the reaction of 2-bromo-5-chlorophenol with chloroacetic acid to form 2-(2-bromo-5-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Chemical Reactions Analysis

2-(2-Bromo-5-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-5-chlorophenoxy)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The acetohydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

2-(4-Bromophenoxy)acetohydrazide
  • Structure : Differs in the position of bromine (para vs. ortho) and lacks the 5-chloro substituent.
  • Synthesis: Prepared via hydrazinolysis of methyl 2-(4-bromophenoxy)acetate .
  • The absence of a chlorine substituent may influence ligand flexibility and metal-binding efficiency compared to the target compound .
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide
  • Structure: Features a 2,4-dichlorophenoxy group and a 5-bromo-2-hydroxybenzylidene moiety.

Derivatives with Heterocyclic Moieties

Ethyl-thio Benzimidazolyl Acetohydrazides
  • Structure : Incorporate a benzimidazole ring linked via a thioether group.
  • Biological Activity : Exhibit potent α-glucosidase inhibition (IC₅₀: 6.10–7.34 μM), outperforming the standard acarbose (IC₅₀: 378.2 μM). The benzimidazole moiety likely enhances enzyme interaction, a feature absent in the target compound .
2-(2-Phenyl-1H-benzimidazol-1-yl)acetohydrazide Derivatives
  • Structure : Include a phenyl-substituted benzimidazole ring.
  • The target compound’s simpler structure might offer advantages in solubility and synthetic accessibility .

Antifungal and Anti-Inflammatory Hydrazides

N′-Substituted-2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazides
  • Structure : Feature a tetrahydronaphthalene ring system.
  • Antifungal Activity: Exhibit MIC values of 0.0156–2 mg/mL against Candida species, comparable to ketoconazole.
Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazones
  • Structure : Combine pyrazole and glycinyl groups.
  • Activity : Inhibit TNF-α production and p38 MAPK in vivo, with compounds 4a and 4f showing efficacy comparable to SB-203580. The target compound’s halogen substituents may offer unique anti-inflammatory pathways yet to be explored .

Comparative Data Table

Compound Name Structural Features Biological/Chemical Activity Reference
2-(2-Bromo-5-chlorophenoxy)acetohydrazide 2-bromo, 5-chloro phenoxy, acetohydrazide Research chemical, coordination studies
2-(4-Bromophenoxy)acetohydrazide 4-bromo phenoxy Ni(II) coordination polymer
Ethyl-thio benzimidazolyl derivatives Benzimidazole, thioether α-Glucosidase inhibition (IC₅₀: 6.10 μM)
N′-Substituted tetrahydronaphthalene Tetrahydronaphthalene Antifungal (MIC: 0.0156–2 mg/mL)
N-Phenylpyrazolyl-glycinyl hydrazones Pyrazole, glycinyl TNF-α inhibition (57.3% in vivo)

Biological Activity

2-(2-Bromo-5-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C₈H₈BrClN₂O₂ and a molecular weight of 279.52 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-bromo-5-chlorophenol with chloroacetic acid, followed by a reaction with hydrazine hydrate. The resulting compound exhibits several functional groups that contribute to its biological activity, particularly the acetohydrazide moiety, which is known for its ability to form hydrogen bonds with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The acetohydrazide group can form hydrogen bonds with proteins or nucleic acids, potentially altering their function. The presence of bromine and chlorine enhances the compound's binding affinity to these targets, which may explain its observed biological effects.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
2-(2-Bromo-4-chlorophenoxy)acetohydrazideChlorine at position 4 instead of 5Similar antimicrobial activity
2-(2-Bromo-5-fluorophenoxy)acetohydrazideFluorine replacing chlorinePotentially different reactivity
2-(2-Bromo-5-methylphenoxy)acetohydrazideMethyl group replacing chlorineVariability in biological effects

These comparisons highlight how slight modifications in chemical structure can influence biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various hydrazides revealed that derivatives similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the importance of halogen substitutions in enhancing antimicrobial potency.
  • Cancer Cell Studies : In another investigation focused on flavonoids and their derivatives, compounds with similar structural motifs were tested against A549 lung cancer cells. Results indicated that halogenated compounds could significantly reduce cell viability and induce apoptosis, suggesting a potential pathway for further exploration with this compound .

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